

A Comparative Toxicological Assessment of Azocyclotin and its Primary Metabolite Cyhexatin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Azocyclotin

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of the organotin acaricide **Azocyclotin** and its principal metabolite, Cyhexatin. The information is compiled from various toxicological studies and is intended to serve as a resource for researchers and professionals in the fields of toxicology and drug development.

Executive Summary

Azocyclotin, an organotin pesticide, rapidly hydrolyzes to form Cyhexatin and 1,2,4-triazole. Consequently, the toxicological effects observed following **Azocyclotin** exposure are primarily attributable to Cyhexatin. Both compounds exhibit moderate to high acute toxicity via the oral and inhalation routes and are severe skin and eye irritants. The primary mechanism of toxicity for these organotin compounds involves the disruption of oxidative phosphorylation and ATP synthesis. This guide presents a detailed comparison of their toxicological endpoints, outlines the experimental protocols used for their assessment, and visualizes the key signaling pathways involved in their toxicity.

Chemical and Physical Properties

Property	Azocyclotin	Cyhexatin
IUPAC Name	1-(tricyclohexylstannyl)-1H-1,2,4-triazole	Tricyclohexyl(hydroxy)stannane
CAS Number	41083-11-8	13121-70-5
Molecular Formula	C20H35N3Sn	C18H34OSn
Molecular Weight	436.2 g/mol	385.2 g/mol
Appearance	White crystalline powder	White crystalline powder
Water Solubility	Very insoluble	Very insoluble
Metabolism	Rapidly hydrolyzes to Cyhexatin and 1,2,4-triazole. [1]	Metabolized by hydroxylation, splitting off cyclohexyl rings.

Comparative Toxicity Profile

The following tables summarize the quantitative toxicity data for **Azocyclotin** and Cyhexatin across various endpoints.

Acute Toxicity

Endpoint	Azocyclotin	Cyhexatin
Oral LD50 (Rat)	80 - 407 mg/kg bw [2] [3]	190 - 540 mg/kg bw [1]
Dermal LD50 (Rat)	>3600 - >5000 mg/kg bw [2] [3]	>2000 mg/kg bw
Inhalation LC50 (Rat, 4h)	0.016 - 0.02 mg/L [2] [3]	~0.016 mg/L
Skin Irritation (Rabbit)	Corrosive/Irritant [2] [3]	Severe Irritant
Eye Irritation (Rabbit)	Severely Irritant [2]	Causes eye irritation

Repeated Dose Toxicity

Study	Endpoint	Azocyclotin	Cyhexatin
90-day Oral (Rat)	NOAEL	0.41 mg/kg bw/day	3 mg/kg bw/day (No-effect level)[1]
2-year Oral (Rat)	NOAEL	0.26 mg/kg bw/day[3]	6 mg/kg bw/day (No-effect level)[1]
2-year Oral (Mouse)	NOAEL	2.12 mg/kg bw/day[3]	-

Reproductive and Developmental Toxicity

Study	Endpoint	Azocyclotin	Cyhexatin
Two-Generation Reproduction (Rat)	Parental NOAEL	0.5 mg/kg bw/day	4-6 mg/kg/day (No ill effects)[1]
Offspring NOAEL	0.5 mg/kg bw/day	-	
Developmental (Rabbit)	Maternal NOAEL	1.5 mg/kg bw/day	3 mg/kg (No ill effects) [1]
Developmental NOAEL	1.5 mg/kg bw/day	-	

Genotoxicity

Assay	Azocyclotin	Cyhexatin
Bacterial Reverse Mutation (Ames test)	Not mutagenic	Not mutagenic
In vitro Chromosome Aberration	Not clastogenic	Not clastogenic
In vivo Micronucleus Test	Not genotoxic	Not genotoxic
Overall Assessment	Unlikely to be genotoxic in vivo.[2]	Unlikely to be genotoxic in vivo.

Experimental Protocols

The toxicological data presented in this guide are primarily based on studies conducted following standardized international guidelines, predominantly those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the methodologies for key experiments.

Acute Toxicity Testing

- Oral (OECD 401), Dermal (OECD 402), and Inhalation (OECD 403): These studies are designed to determine the median lethal dose (LD50) or concentration (LC50) of a substance.[\[2\]](#)[\[4\]](#)[\[5\]](#)
 - Test Species: Typically rats.[\[2\]](#)
 - Administration: A single dose of the test substance is administered via the respective route (oral gavage, dermal application, or inhalation).[\[2\]](#)[\[4\]](#)[\[5\]](#)
 - Observation Period: Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[\[4\]](#)[\[5\]](#)
 - Endpoints: Mortality, clinical signs of toxicity, body weight changes, and gross necropsy findings are recorded.[\[2\]](#)

Repeated Dose 90-Day Oral Toxicity Study (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure to a substance over a prolonged period.[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Test Species: Preferably rats.[\[7\]](#)
- Administration: The test substance is administered daily in graduated doses to several groups of animals for 90 days.[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical biochemistry, and urinalysis are performed.[\[6\]](#)
- Endpoints: The No-Observed-Adverse-Effect-Level (NOAEL), target organs, and potential for accumulation are determined based on the observed effects, including gross necropsy and histopathology.[\[7\]](#)

Two-Generation Reproduction Toxicity Study (OECD 416)

This study is designed to assess the effects of a substance on male and female reproductive performance and on the growth and development of offspring.[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

- Test Species: The rat is the preferred species.[\[10\]](#)[\[12\]](#)
- Administration: The test substance is administered to parental (P) generation animals before and during mating, throughout gestation and lactation. Dosing continues for the first-generation (F1) offspring who are then mated to produce a second generation (F2).[\[9\]](#)[\[10\]](#)
- Endpoints: Effects on mating, fertility, gestation, parturition, lactation, and offspring viability, growth, and development are evaluated. The NOAEL for parental, reproductive, and offspring toxicity is determined.[\[9\]](#)[\[10\]](#)

Prenatal Developmental Toxicity Study (OECD 414)

This study aims to evaluate the potential adverse effects on the pregnant female and the developing embryo and fetus following exposure to a substance during gestation.[\[13\]](#)[\[14\]](#)[\[15\]](#)
[\[16\]](#)

- Test Species: Typically conducted in rats and rabbits.[\[13\]](#)[\[14\]](#)
- Administration: The test substance is administered daily to pregnant females, usually from implantation to the day before caesarean section.[\[13\]](#)[\[16\]](#)
- Endpoints: Maternal toxicity, embryo-fetal survival, fetal weight, and the incidence of external, visceral, and skeletal abnormalities are assessed.[\[14\]](#)

Genotoxicity Testing

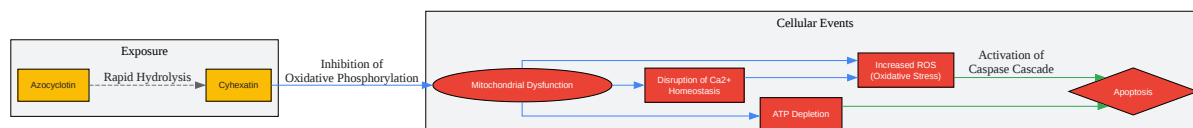
- Bacterial Reverse Mutation Test (Ames Test; OECD 471): This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- In Vitro Mammalian Chromosomal Aberration Test (OECD 473): This test identifies substances that cause structural chromosome aberrations in cultured mammalian cells.[\[6\]](#)

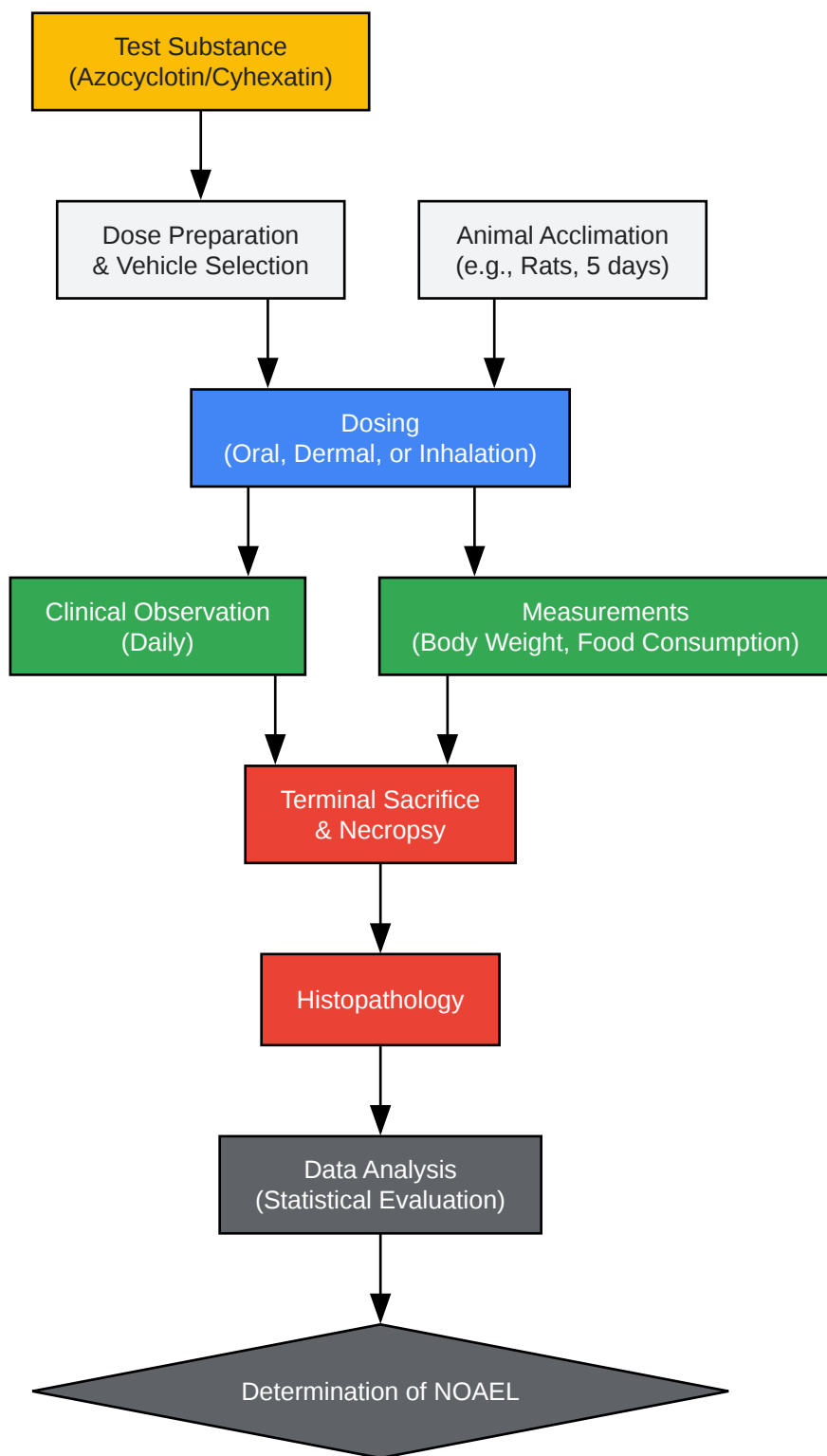
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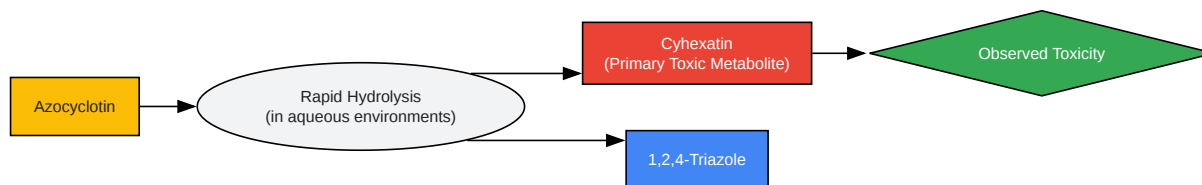
- In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474): This assay detects damage to chromosomes or the mitotic apparatus in erythroblasts of treated animals by analyzing the formation of micronuclei in erythrocytes.[\[26\]](#)[\[27\]](#)[\[28\]](#)[\[29\]](#)

Signaling Pathways and Mechanisms of Toxicity

The primary mechanism of toxicity for **Azocyclotin** and Cyhexatin, as with other organotin compounds, is the disruption of mitochondrial function, leading to a cascade of cellular events culminating in cell death.







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- To cite this document: BenchChem. [A Comparative Toxicological Assessment of Azocyclotin and its Primary Metabolite Cyhexatin]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b141819#comparative-toxicology-of-azocyclotin-and-its-primary-metabolite-cyhexatin>]

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